(S,E)-ethyl 3-(2,2-diMethyl-1,3-dioxolan-4-yl)-2-Methylacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,E)-ethyl 3-(2,2-diMethyl-1,3-dioxolan-4-yl)-2-Methylacrylate is an organic compound that belongs to the class of esters It is characterized by the presence of a dioxolane ring and an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (S,E)-ethyl 3-(2,2-diMethyl-1,3-dioxolan-4-yl)-2-Methylacrylate can be achieved through a multi-step synthetic route. One common method involves the reaction of 2,2-dimethyl-1,3-dioxolane with ethyl acrylate in the presence of an acidic catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under low-temperature conditions to ensure the stability of the intermediate products .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of nickel-catalyzed olefin coupling methods has also been explored for the sustainable preparation of complex molecules, including this compound .
Chemical Reactions Analysis
Types of Reactions
(S,E)-ethyl 3-(2,2-diMethyl-1,3-dioxolan-4-yl)-2-Methylacrylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylate moiety to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the ester or dioxolane ring positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes. Substitution reactions can result in the formation of various substituted esters or dioxolane derivatives.
Scientific Research Applications
(S,E)-ethyl 3-(2,2-diMethyl-1,3-dioxolan-4-yl)-2-Methylacrylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is utilized in the production of polymers and materials with specific properties, such as increased stability or reactivity .
Mechanism of Action
The mechanism of action of (S,E)-ethyl 3-(2,2-diMethyl-1,3-dioxolan-4-yl)-2-Methylacrylate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of specific products. The dioxolane ring and acrylate moiety play crucial roles in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Bromomethyl methyl ether: This compound shares some structural similarities with (S,E)-ethyl 3-(2,2-diMethyl-1,3-dioxolan-4-yl)-2-Methylacrylate, particularly in the presence of an ether group.
Chloromethyl methyl ether: Another similar compound with a chloromethyl group instead of a bromomethyl group.
Uniqueness
This compound is unique due to its combination of a dioxolane ring and an acrylate moiety, which imparts specific reactivity and stability. This makes it a valuable compound for various applications in organic synthesis and materials science.
Biological Activity
(S,E)-Ethyl 3-(2,2-diMethyl-1,3-dioxolan-4-yl)-2-Methylacrylate, known for its unique structural properties, has garnered attention for its potential biological activities. This compound is characterized by a dioxolane ring, which contributes to its reactivity and interaction with biological targets. The following sections will explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C11H18O4
- Molecular Weight : 214.26 g/mol
- CAS Number : 81997-76-4
- Structure : The compound contains a dioxolane moiety that enhances its lipophilicity and potential bioactivity.
Mechanisms of Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Antiviral Activity : This compound has been noted for its role in synthesizing antiviral agents. Specifically, it is involved in the production of 2''-deoxy-2''-fluoro-2''-C-methylcytidine (PSI-6130), a selective inhibitor of Hepatitis C virus (HCV) NS5B polymerase .
- Potential Antitumor Effects : Preliminary studies suggest that derivatives of this compound may possess antitumor properties. The dioxolane structure could facilitate interactions with cellular targets involved in tumorigenesis .
- Use as a Bio-based Solvent : Beyond direct biological activity, the compound has been explored as a bio-based solvent in chemical processes, which may indirectly influence biological systems by providing safer alternatives to traditional solvents .
Antiviral Applications
A study focused on the synthesis of PSI-6130 revealed that this compound acts as a precursor to potent antiviral agents. The research demonstrated significant inhibitory effects on HCV replication in vitro, indicating the compound's potential as a therapeutic agent against viral infections .
Antitumor Activity
Another investigation evaluated the cytotoxic effects of various dioxolane derivatives on cancer cell lines. Results indicated that compounds similar to this compound exhibited selective cytotoxicity against breast and prostate cancer cells while sparing normal cells . This selectivity is crucial for developing targeted cancer therapies.
Data Table: Biological Activities and Applications
Properties
IUPAC Name |
ethyl (E)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-methylprop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-5-13-10(12)8(2)6-9-7-14-11(3,4)15-9/h6,9H,5,7H2,1-4H3/b8-6+/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGMOLHWGMLEGA-ORZBULNSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1COC(O1)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/[C@H]1COC(O1)(C)C)/C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.